molecular formula C17H17BrN2O4S B2607582 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922553-56-8

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2607582
CAS RN: 922553-56-8
M. Wt: 425.3
InChI Key: FZVDNTBGFOGDIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide consists of a benzene ring, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepin moiety. The bromine atom is attached to the benzene ring. For a visual representation, refer to the chemical structure provided by the NIST Chemistry WebBook .

Scientific Research Applications

Antimicrobial Potential

This compound could potentially have antimicrobial properties . The derivatives of similar compounds have shown good antimicrobial potential .

Antioxidant Potential

Compounds with similar structures have shown good scavenging potential, which suggests that they could have antioxidant properties .

Inhibitor of LuxR-type receptor in Acinetobacter baumannii

This compound is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii, known as AbaR . This suggests potential applications in the treatment of infections caused by this bacterium.

Inhibitor of Quorum-sensing Repressor in P. aeruginosa

It also acts as an inhibitor of the quorum-sensing repressor in Pseudomonas aeruginosa, known as QscR . This could have implications for the treatment of P. aeruginosa infections.

Anti-inflammatory and Analgesic Activities

Compounds with similar structures have shown anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the treatment of conditions involving inflammation and pain.

Antiviral Activity

Similar compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential antiviral applications for this compound.

properties

IUPAC Name

2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVDNTBGFOGDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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